DL-ASPARTIC ACID (3-13C)
Description
Context and Significance of Stable Isotope Tracing in Contemporary Biochemical Research
In the intricate world of biochemistry, understanding the dynamic flow of molecules through metabolic pathways is fundamental to deciphering the mechanisms of life, health, and disease. Stable isotope tracing has emerged as a powerful and indispensable technique for this purpose. nih.govwikipedia.org Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms, making them safe for use in a wide range of biological systems, including human studies. mdpi.comacs.org This methodology involves introducing a molecule labeled with a heavy isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system. wikipedia.orgacs.org
By using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the journey of these labeled atoms as they are incorporated into various downstream metabolites. nih.govphysiology.org This allows for the mapping of metabolic networks, the quantification of reaction rates (a field known as metabolic flux analysis), and the identification of novel metabolic pathways. physiology.orgcam.ac.ukresearchgate.net The application of stable isotope tracing has revolutionized our understanding of cellular physiology in fields as diverse as metabolic engineering, systems biology, biotechnology, and biomedical research, offering unparalleled insights into the metabolic reprogramming that occurs in diseases like cancer. wikipedia.orgresearchgate.netckisotopes.com
Rationale for Carbon-13 Labeling in Metabolomics and Flux Analysis
Among the available stable isotopes, Carbon-13 (¹³C) holds a special significance in metabolomics and flux analysis. medchemexpress.com Carbon forms the structural backbone of the vast majority of biological molecules, including carbohydrates, amino acids, fatty acids, and nucleotides. nih.gov By introducing a substrate universally labeled with ¹³C (e.g., U-¹³C-glucose) or specifically labeled at a particular atomic position, scientists can follow the fate of carbon atoms through the central metabolic pathways. cam.ac.ukfrontiersin.org
This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying intracellular metabolic fluxes. cam.ac.ukresearchgate.netckisotopes.com It provides a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. medchemexpress.com The process involves culturing cells with a ¹³C-labeled nutrient and then measuring the specific pattern of ¹³C incorporation—the mass isotopomer distribution—in intracellular metabolites. nih.gov These experimentally determined labeling patterns are then used in computational models to calculate the rates of reactions throughout the metabolic network. physiology.orgresearchgate.net This powerful combination of isotope labeling and mathematical modeling provides crucial information on how cells utilize nutrients to produce energy and building blocks for growth and proliferation. ckisotopes.commedchemexpress.com
Specific Advantages and Research Utility of DL-ASPARTIC ACID (3-13C) as a Metabolic Probe
While broadly useful tracers like labeled glucose and glutamine are common, the use of specifically labeled metabolites such as DL-Aspartic Acid (3-¹³C) offers a more targeted approach to dissecting particular nodes within the complex metabolic network. nih.gov Aspartic acid is a non-essential amino acid that plays a central role in numerous key metabolic processes, including the tricarboxylic acid (TCA) cycle, the urea (B33335) cycle, gluconeogenesis, and the synthesis of other amino acids and nucleotides. nih.govwikipedia.org
The specific labeling of aspartic acid at the C-3 position (HOOC-CH₂-¹³CH(NH₂)-COOH) makes it a highly valuable probe for several reasons:
Direct Entry into the TCA Cycle: Aspartate can be converted to the TCA cycle intermediate oxaloacetate via a transamination reaction. wikipedia.org When using DL-Aspartic Acid (3-¹³C), the ¹³C label is introduced directly into the C-3 position of oxaloacetate. Tracking the distribution of this label into other TCA cycle intermediates, such as malate (B86768) and succinate, and related amino acids like glutamate (B1630785), allows researchers to study the activity and directionality of the cycle. ckisotopes.com
Dissecting Anaplerotic and Cataplerotic Fluxes: The metabolic fate of the ¹³C label from [3-¹³C]aspartate can reveal the relative contributions of different pathways feeding into and out of the TCA cycle. For instance, a 1988 study using ¹³C-NMR on a renal epithelial cell line investigated the metabolism of D,L-[3-¹³C]aspartic acid. Researchers observed that the labeled aspartic acid was readily utilized by the cells, much more so than other amino acids like glycine (B1666218). The study found that about 40% of the C-3-enriched oxaloacetate, derived from the deamination of the labeled aspartic acid, entered the pyruvate (B1213749) pool, providing a quantitative measure of the flux through the phosphoenolpyruvate (B93156) carboxykinase (PEPCK) enzyme, a key step in gluconeogenesis.
Tracing Urea Cycle and Gluconeogenesis Links: The carbon skeleton of aspartate enters the urea cycle and is released as fumarate (B1241708). nih.gov By tracing the ¹³C label from the C-3 position, researchers can follow its path from fumarate to malate and then to oxaloacetate, which can then be used for glucose synthesis (gluconeogenesis). cam.ac.uknih.gov This makes [3-¹³C]aspartate a useful tool for studying the interplay between nitrogen disposal and glucose homeostasis.
One study investigating the TCA pathway in Saccharomyces cerevisiae under anaerobic conditions used [3-¹³C]aspartate as a tracer. The analysis showed that the assimilation of this labeled compound led to the formation of [2,3-¹³C]malate and [2,3-¹³C]succinate. This specific, non-random labeling pattern demonstrated that under these conditions, the TCA pathway operates as two separate branches (one oxidative, one reductive) rather than as a complete cycle. ckisotopes.com
The following table summarizes findings from a study on renal epithelial cells, highlighting the utility of different ¹³C-labeled amino acids as metabolic probes.
| Labeled Substrate | Percent Utilized | Key Metabolic Products Observed |
|---|---|---|
| [2-¹³C]glycine | 6% | Enrichment of reduced glutathione |
| L-[3-¹³C]alanine | 31% | Glycolytic products, TCA cycle intermediates |
| D,L-[3-¹³C]aspartic acid | 60% | TCA cycle intermediates, evidence of flux to pyruvate pool |
Properties
Molecular Weight |
134.10 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Purity Assessment for Dl Aspartic Acid 3 13c
Chemical and Enzymatic Synthesis Approaches for Carbon-13 Enrichment at the C-3 Position of Aspartic Acid
The regioselective introduction of a carbon-13 isotope at the C-3 position of DL-aspartic acid can be approached through targeted chemical synthesis or specific enzymatic reactions. Each method presents distinct pathways to achieve the desired isotopic enrichment.
Chemical Synthesis Strategies
Chemical synthesis offers versatile routes for producing racemic DL-aspartic acid. To achieve labeling at the C-3 position, the synthesis must start with a precursor already containing the ¹³C isotope at the desired carbon atom. A common strategy for synthesizing α-amino acids involves the alkylation of a glycine (B1666218) equivalent. One of the most established methods for preparing DL-aspartic acid is through the reaction of diethyl sodium phthalimidomalonate with a suitable electrophile, followed by hydrolysis. orgsyn.orgwikipedia.org
A plausible synthetic route for DL-ASPARTIC ACID (3-¹³C) would involve:
Preparation of a Labeled Precursor: The synthesis would begin with a ¹³C-labeled two-carbon electrophile, such as ethyl bromoacetate (B1195939) (BrCH₂COOEt), where the asterisk () denotes the ¹³C-labeled carbon. This labeled precursor is the key to introducing the isotope at the position that will become C-3 of aspartic acid.
Alkylation: The labeled ethyl bromoacetate would be reacted with a malonic ester derivative, like diethyl acetamidomalonate. The carbanion of the malonate attacks the electrophilic carbon of the labeled bromoacetate.
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis. This process removes the protecting groups (e.g., acetyl) and hydrolyzes the ester functionalities to carboxylic acids. Subsequent heating leads to the decarboxylation of the malonic acid derivative, yielding the final product, DL-ASPARTIC ACID (3-¹³C).
This approach results in a racemic mixture (DL-aspartic acid), which is often suitable for studies where stereospecificity is not a primary concern or can be addressed in subsequent analytical steps. wikipedia.org
Enzymatic Synthesis Approaches
Enzymatic methods provide high stereospecificity and regioselectivity, typically yielding the L-enantiomer. mdpi.com While a specific enzymatic pathway for the synthesis of L-Aspartic Acid (3-¹³C) is not prominently documented, the principles can be derived from known biotransformations. For instance, the enzymatic synthesis of L-[4-¹³C]aspartic acid has been demonstrated using phosphoenolpyruvate (B93156) carboxylase and glutamic-oxaloacetic transaminase. nih.gov
A hypothetical enzymatic strategy for C-3 labeling could involve:
Selection of a Labeled Substrate: The synthesis would require a three-carbon substrate specifically labeled at the C-2 position, which would correspond to the C-3 position of the final aspartic acid product. An example could be [2-¹³C]-pyruvate.
Enzymatic Carboxylation and Amination: A sequence of enzymatic reactions would be needed. First, an enzyme like pyruvate (B1213749) carboxylase could convert the labeled pyruvate into oxaloacetate, with the label now at the C-3 position ([3-¹³C]-oxaloacetate).
Transamination: Subsequently, a transaminase enzyme, such as aspartate aminotransferase, would transfer an amino group from a donor like glutamate (B1630785) to the [3-¹³C]-oxaloacetate. nih.gov This final step yields L-ASPARTIC ACID (3-¹³C).
This biocatalytic approach would theoretically produce the enantiomerically pure L-form of the labeled amino acid. The production of the DL-racemic mixture would require a subsequent racemization step.
Methodologies for Isotopic Purity and Regiospecificity Verification of Labeled Aspartic Acid
After synthesis, it is crucial to verify both the position of the ¹³C label (regiospecificity) and the percentage of molecules that have incorporated the isotope (isotopic purity). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques employed for this purpose. ckisotopes.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for determining the exact location of an isotopic label within a molecule.
¹³C NMR: Direct detection of the ¹³C nucleus provides unequivocal evidence of the label's position. In the ¹³C NMR spectrum of DL-aspartic acid, each carbon atom has a characteristic chemical shift. The signal corresponding to the C-3 carbon will show a significantly enhanced intensity in the labeled compound compared to a natural abundance sample, confirming the regiospecificity of the synthesis. chemicalbook.commdpi.com
Proton (¹H) NMR: While ¹H NMR does not directly observe the carbon atom, the ¹³C label influences the signals of adjacent protons through ¹H-¹³C coupling, providing secondary confirmation of the label's position.
2D NMR Techniques: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish the connectivity between protons and carbons. bmrb.io These spectra would confirm that the carbon atom with the enhanced signal (C-3) is bonded to the expected protons, thereby verifying the structural integrity and the label's specific location.
Table 1: Typical ¹³C NMR Chemical Shifts for Aspartic Acid This interactive table provides the approximate chemical shifts for the carbon atoms in aspartic acid, which are used to identify the position of the ¹³C label.
| Carbon Atom | Chemical Shift (ppm) | Expected Observation for (3-¹³C) Labeling |
| C-1 (α-carboxyl) | ~174-177 | Normal intensity signal |
| C-2 (α-carbon) | ~51-53 | Normal intensity signal |
| C-3 (β-carbon) | ~35-37 | Greatly enhanced signal intensity |
| C-4 (β-carboxyl) | ~177-180 | Normal intensity signal |
| Note: Chemical shifts can vary depending on the solvent and pH. |
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining isotopic purity and confirming the incorporation of the label by detecting the mass shift.
High-Resolution Mass Spectrometry (HRMS): HRMS can accurately determine the mass-to-charge ratio (m/z) of the labeled molecule. DL-Aspartic acid has a monoisotopic mass of approximately 133.0375 g/mol . The incorporation of one ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 Da. HRMS can easily resolve this mass difference, confirming that the labeling has occurred.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This technique is highly effective for quantifying isotopic enrichment. The sample is first separated by gas chromatography, then combusted to CO₂, and finally introduced into an isotope ratio mass spectrometer. ucdavis.edu The instrument measures the ratio of ¹³CO₂ to ¹²CO₂, allowing for a precise calculation of the isotopic purity (e.g., 99 atom % ¹³C). ucdavis.edu
Table 2: Comparison of Analytical Techniques for Verification This interactive table summarizes the primary uses of NMR and MS for the analysis of DL-ASPARTIC ACID (3-¹³C).
| Technique | Primary Application | Information Provided |
| ¹³C NMR Spectroscopy | Regiospecificity Verification | Confirms the exact position of the ¹³C label through chemical shift analysis. bmrb.io |
| High-Resolution MS | Label Incorporation | Confirms the mass increase corresponding to the ¹³C isotope. |
| GC-C-IRMS | Isotopic Purity Quantification | Provides a precise measurement of the percentage of ¹³C enrichment. ucdavis.edu |
| 2D NMR (HSQC/HMBC) | Structural Confirmation | Verifies the molecular structure and connectivity around the labeled site. bmrb.io |
Advanced Analytical Techniques for Carbon 13 Labeled Aspartate and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Pattern Elucidation
NMR spectroscopy is a powerful non-invasive technique for determining the position of isotopic labels within a molecule. mdpi.com It allows for the direct observation of 13C nuclei, providing unambiguous information about the specific carbon atoms that have become enriched with the 13C isotope.
Carbon-13 NMR Spectroscopic Applications in the Study of DL-Aspartic Acid (3-13C) Metabolism
Carbon-13 NMR (13C-NMR) spectroscopy is a key technique for tracing the metabolic fate of DL-Aspartic Acid (3-13C). When cells or organisms are incubated with this labeled substrate, the 13C atom can be incorporated into various other metabolites through interconnected biochemical pathways. 13C-NMR can then be used to identify these labeled metabolites and determine the specific positions of the 13C label within their molecular structures. nih.govnih.gov
For instance, studies have utilized 13C-NMR to investigate the metabolism of [3-13C]aspartic acid in renal epithelial cells, revealing its entry into the tricarboxylic acid (TCA) cycle and its conversion to other amino acids like glutamate (B1630785). nih.gov The unique chemical environment of each carbon atom in a molecule results in a distinct resonance frequency in the 13C-NMR spectrum, allowing for the precise assignment of the 13C label. cambridge.orgacs.org This positional information is crucial for distinguishing between different metabolic routes. For example, the appearance of the 13C label at specific carbons in glutamate can indicate the relative activities of different enzymes within the TCA cycle. nih.gov
Researchers have also used 13C-NMR to study the metabolism of uniformly labeled [U-13C]aspartate in cultured brain cells, identifying labeled metabolites such as lactate (B86563), glutamate, and glutamine. nih.govresearchgate.net The complex labeling patterns observed in these studies provide a detailed picture of the metabolic pathways involved. nih.gov
Quantitative Analysis of Positional Isotopic Enrichment by NMR
Beyond qualitative identification of labeled positions, NMR spectroscopy can provide quantitative data on the degree of isotopic enrichment at each carbon site. nih.gov The intensity of the NMR signal is directly proportional to the number of nuclei contributing to it, allowing for the determination of the relative abundance of 13C at a specific position. magritek.com
This quantitative information is vital for metabolic flux analysis, where the goal is to determine the rates of metabolic reactions. By measuring the time course of 13C incorporation into different metabolites, it is possible to model and calculate the fluxes through various pathways. nih.gov For example, the relative enrichment of glutamate carbons derived from labeled aspartic acid can be used to calculate the activity of enzymes like pyruvate (B1213749) dehydrogenase. nih.gov
While direct 13C NMR is powerful, its relatively low sensitivity can be a limitation. cambridge.orgacs.org To overcome this, indirect detection methods, such as 1H-[13C] NMR, can be employed. acs.org These techniques detect the protons attached to 13C carbons, offering enhanced sensitivity. acs.org However, careful consideration of factors like 13C isotope effects on proton chemical shifts is necessary for accurate quantification. acs.org
Mass Spectrometry (MS) Based Metabolomics and Isotope Ratio Analysis
Mass spectrometry offers a highly sensitive approach for analyzing stable isotope labeling experiments. MS-based methods measure the mass-to-charge ratio of ions, allowing for the differentiation of molecules based on their isotopic composition. This makes it an ideal tool for tracing the incorporation of 13C from labeled substrates into various metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis of Aspartate and its Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of 13C-labeling patterns in metabolites. springernature.com In this method, metabolites are first chemically derivatized to make them volatile, allowing for their separation by gas chromatography before they are introduced into the mass spectrometer. nih.gov The mass spectrometer then separates and detects ions based on their mass-to-charge ratio, providing a mass isotopomer distribution (MID). The MID reveals the relative abundance of molecules with different numbers of 13C atoms. nih.gov
For aspartate and its derivatives, GC-MS analysis can provide detailed information on the incorporation of the 13C label from DL-Aspartic Acid (3-13C). By analyzing the fragmentation patterns of the derivatized molecules, it is sometimes possible to deduce the positional information of the label. nih.govresearchgate.net Various derivatization methods, such as trimethylsilylation (TMS) and tert-butyldimethylsilylation (TBDMS), are employed to improve the chromatographic and mass spectrometric properties of amino acids like aspartate. researchgate.net
Recent studies have focused on developing and validating GC-MS methods for accurate positional 13C enrichment analysis of aspartate. nih.govresearchgate.net These methods can achieve high accuracy and precision, enabling the differentiation of metabolic activities, such as those of phosphoenolpyruvate (B93156) carboxylase (PEPC) and the Calvin-Benson-Basham (CBB) cycle, within a single molecule. nih.gov
Table 1: Example of GC-MS Fragments for Aspartate Derivates
| Derivative | Fragment Ion (m/z) | Carbon Atoms from Aspartate |
|---|---|---|
| Aspartate-3TMS | [M-15]+ | C1, C2, C3, C4 |
| Aspartate-3TMS | [M-117]+ | C1, C2, C3, C4 |
| tBDMS-Aspartate | [M-57]+ | C1, C2, C3, C4 |
| tBDMS-Aspartate | [M-85]+ | C1, C2, C3, C4 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Stable Isotope Tracing Experiments Involving Aspartate
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for stable isotope tracing studies. biorxiv.org It is particularly well-suited for the analysis of polar and non-volatile metabolites that are not easily amenable to GC-MS. nih.gov In LC-MS/MS, metabolites are separated by liquid chromatography and then analyzed by tandem mass spectrometry. This allows for the selection of a specific parent ion and its fragmentation to produce daughter ions, providing a high degree of specificity and sensitivity. nih.gov
In the context of DL-Aspartic Acid (3-13C) metabolism, LC-MS/MS can be used to track the incorporation of the 13C label into a wide range of downstream metabolites in central carbon metabolism. biorxiv.orgnih.gov By developing targeted methods, researchers can quantify the different isotopologues of aspartate and other key metabolites, such as those in the TCA cycle. biorxiv.org This information is crucial for understanding how different metabolic pathways contribute to the production of these compounds. researchgate.net
Recent advancements in LC-MS/MS methods have enabled the resolution of all 16 aspartate and 32 glutamate isotopomers, providing a level of detail that was previously difficult to achieve with conventional MS techniques. biorxiv.orgnih.gov This high-resolution isotopomer analysis allows for a more precise understanding of metabolic fluxes and pathway activities. biorxiv.org
Table 2: Key Features of LC-MS/MS in Isotope Tracing
| Feature | Description |
|---|---|
| High Sensitivity | Allows for the detection of low-abundance metabolites and isotopologues. |
| High Specificity | Tandem MS provides selective detection of target analytes, reducing interferences. |
| Versatility | Applicable to a wide range of polar and non-volatile metabolites without derivatization. |
| Quantitative Capability | Enables accurate measurement of isotopologue distribution for flux analysis. |
Computational Approaches for Data Correction and Interpretation of Natural Isotopic Abundance in MS Data
A critical step in the analysis of data from stable isotope labeling experiments is the correction for the natural abundance of stable isotopes. nih.govnih.gov Elements such as carbon, hydrogen, nitrogen, and oxygen naturally contain a small percentage of heavier isotopes (e.g., 13C, 2H, 15N, 18O). nih.gov These naturally occurring isotopes contribute to the measured mass isotopomer distributions, and their effects must be mathematically removed to accurately determine the enrichment from the labeled tracer. nih.govfau.de
Several computational tools and algorithms have been developed to perform this natural abundance correction. chemrxiv.orgbioconductor.org These programs take the raw mass spectral data and the chemical formula of the metabolite as input and calculate the expected contribution of natural isotopes to the observed signal. nih.gov This correction is essential for obtaining the true mass isotopomer distribution resulting from the incorporation of the 13C label. nih.gov
The correction methods often involve matrix-based calculations to deconvolve the measured isotopologue fractions from the contributions of natural abundance. nih.govnih.gov The accuracy of these corrections is crucial for the subsequent interpretation of the data, particularly in metabolic flux analysis where small errors in the isotopomer distribution can lead to significant inaccuracies in the calculated fluxes. fau.de Some advanced tools can also account for the isotopic purity of the tracer and can handle data from high-resolution mass spectrometers and multiple-tracer experiments. chemrxiv.orgbioconductor.org
Ancillary Chromatographic Techniques for Separation of Labeled Aspartic Acid
The analysis of DL-ASPARTIC ACID (3-13C) and its metabolites is often complex, necessitating robust separation techniques to isolate the target analytes from intricate biological matrices before their analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com Chromatographic methods serve as essential ancillary techniques, providing the necessary resolution to distinguish between structurally similar compounds, including isotopologues and isomers. The choice of technique depends on the specific analytical goals, such as quantifying fractional enrichment, resolving chiral forms, or separating aspartate from other amino acids and metabolites. alexandraatleephillips.comnih.gov
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely applied technique for the positional enrichment analysis of 13C-labeled aspartate. nih.govresearchgate.net To make the polar, non-volatile aspartic acid amenable to GC analysis, a chemical derivatization step is required to increase its volatility. alexandraatleephillips.com This process involves converting the amino acid into a less polar and more thermally stable derivative.
Common derivatization methods for GC analysis of amino acids include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. nih.govresearchgate.net
Acylation and Esterification: Another common approach is the formation of N-acetyl methyl esters (NACME). ucdavis.edu
Once derivatized, the labeled aspartic acid can be separated from other compounds on a GC column. The separation is typically performed on columns like the Agilent DB-35, using a programmed temperature gradient to elute the compounds at different times based on their boiling points and interactions with the stationary phase. ucdavis.edu This technique allows for the precise determination of fractional 13C enrichment at each carbon position within the aspartate molecule, providing detailed insights into metabolic fluxes. nih.govresearchgate.net
| Derivatization Method | Common Reagents | Typical GC Column | Key Application | Reference |
|---|---|---|---|---|
| Silylation (Trimethylsilylation) | BSTFA | Not Specified | Positional 13C Enrichment Analysis | nih.gov |
| Silylation (tert-butyldimethylsilylation) | MTBSTFA | Not Specified | Positional 13C Enrichment Analysis | nih.gov |
| N-acetylation and Methylation | N-acetyl methyl esters (NACME) | Agilent DB 35 | Compound-Specific Isotope Analysis (13C & 15N) | ucdavis.edu |
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) offers greater versatility for the separation of underivatized amino acids and their metabolites in aqueous samples. sielc.com Various LC modes can be employed, each utilizing a different separation mechanism.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds like amino acids. nih.govhelixchrom.com This technique typically uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. A shallow aqueous gradient facilitates the elution of analytes. HILIC provides excellent retention and selectivity for amino acid panels, making it a valuable tool in metabolomics. nih.govsielc.com
Reversed-Phase Liquid Chromatography (RPLC): While traditional RPLC offers limited retention for very polar amino acids, it is frequently used, especially when coupled with mass spectrometry. nih.govnih.gov The selectivity of the MS detection can often compensate for co-elution in the chromatographic step. nih.gov RPLC is also the method of choice for separating peptides generated from enzymatic digestion of proteins to identify and quantify modifications like the formation of isoaspartic acid. nih.gov
Mixed-Mode Chromatography (MMC): MMC columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. sielc.comsielc.com This approach provides enhanced selectivity for complex mixtures containing compounds with diverse polarities and charge states. Columns like the Obelisc R or Primesep series can separate underivatized aspartic acid from other amino acids by leveraging a combination of hydrophobic, ion-exchange, and HILIC interactions. sielc.comsielc.com The separation can be finely tuned by adjusting mobile phase parameters like organic modifier concentration, buffer concentration, and pH. sielc.com
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing technique used to separate proteins and large peptides based on hydrophobicity. It has been applied to separate Fab'2 fragments of monoclonal antibodies containing isoaspartic acid from their unmodified counterparts, taking advantage of subtle structural changes caused by the isomerization. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be adapted for specific applications, such as the chiral separation of D- and L-aspartic acid. asianpubs.org By impregnating the silica (B1680970) gel stationary phase with a chiral selector like L-arginine, it is possible to resolve the enantiomers, which can then be visualized using a reagent like ninhydrin. asianpubs.org
| Chromatography Mode | Column Example | Mobile Phase Components | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| HILIC | Amaze TH | Acetonitrile, Water, Buffer | CAD, ELSD, MS | Separation of polar compounds (amino acids, sugars) | helixchrom.com |
| Reversed-Phase (RPLC) | Kinetex Polar C18 | Acetonitrile, Water, Formic Acid | MS | Analysis of peptides containing isoAsp | nih.gov |
| Mixed-Mode (RP/Ion-Exchange) | Obelisc R | Acetonitrile, Water, Ammonium Formate/Acetate | ELSD, CAD, MS | Separation of underivatized Aspartic Acid and Asparagine | sielc.com |
| Hydrophobic Interaction (HIC) | Dionex ProPac HIC-10 | Ammonium Sulfate, Sodium Acetate | UV (280 nm) | Separation of proteins/fragments with isoAsp | nih.gov |
| Thin-Layer (TLC) | Silica Gel-G with L-arginine | Butanol, Glacial Acetic Acid, Water | Ninhydrin | Chiral separation of D/L-Aspartic Acid | asianpubs.org |
Applications in Quantitative Metabolic Flux Analysis Mfa
Fundamental Principles of 13C-Metabolic Flux Analysis Utilizing DL-ASPARTIC ACID (3-13C) as a Tracer
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technology for quantitatively understanding cellular metabolism. cortecnet.com The fundamental principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. researchgate.net As the cells metabolize this tracer, the ¹³C atoms are distributed throughout the metabolic network, resulting in unique labeling patterns in downstream intermediates and products. creative-proteomics.commdpi.com These patterns, which are highly sensitive to the relative pathway fluxes, are precisely measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netfrontiersin.org By combining these experimental labeling data with a stoichiometric model of the metabolic network and extracellular flux measurements, computational algorithms can estimate the intracellular metabolic fluxes. researchgate.netnih.gov
DL-ASPARTIC ACID (3-13C) is a valuable tracer because aspartate is a central metabolite that directly connects amino acid metabolism with the central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. When cells uptake DL-ASPARTIC ACID (3-13C), it is typically converted to oxaloacetate via the enzyme aspartate aminotransferase. This introduces the ¹³C label at the C-3 position of oxaloacetate, which then enters the TCA cycle. The subsequent enzymatic reactions of the cycle redistribute this label in a predictable manner, allowing for the deconvolution of fluxes through the TCA cycle and related anaplerotic pathways. The choice of the C-3 position for labeling is crucial, as its fate through decarboxylation and isomerization reactions within the central carbon network provides specific constraints for flux calculations.
Elucidation of Carbon Flux Redistribution in Central Metabolic Pathways
The introduction of the ¹³C label from DL-ASPARTIC ACID (3-13C) into the metabolic network provides high-resolution insights into the flow of carbon through key pathways.
Tracing with (3-¹³C) Aspartate is particularly effective for probing the TCA cycle, a central hub of cellular energy and biosynthetic precursor production. isotope.com Upon its conversion to (3-¹³C) oxaloacetate, the labeled carbon enters the cycle. The subsequent reactions lead to specific labeling patterns in TCA cycle intermediates. For instance, the condensation of (3-¹³C) oxaloacetate with unlabeled acetyl-CoA produces (3-¹³C) citrate. As this molecule is processed through the cycle, the label's position shifts, providing information on oxidative flux.
Furthermore, this tracer is invaluable for quantifying anaplerosis—reactions that replenish TCA cycle intermediates. The labeling pattern of aspartate itself can serve as a surrogate for oxaloacetate labeling. nih.gov For example, a high abundance of M+1 labeled malate (B86768) and fumarate (B1241708) derived from (3-¹³C) aspartate indicates significant flux through the latter half of the TCA cycle. In cancer metabolism studies, where glutamine is a major anaplerotic substrate, using a tracer like (3-¹³C) aspartate can help dissect the relative contributions of different carbon sources to the TCA cycle pool. mit.edu
Table 1: Theoretical Labeling Patterns of TCA Cycle Intermediates from [3-13C] Aspartate
This table illustrates the expected mass isotopomer distribution (MID) in key TCA cycle metabolites after the introduction of DL-ASPARTIC ACID (3-13C), assuming it is the primary labeled substrate entering the cycle as oxaloacetate.
| Metabolite | Primary Labeled Isotopologue(s) | Notes on Interpretation |
| Oxaloacetate | M+1 | Direct product of aspartate transamination. |
| Citrate | M+1 | Formed from M+1 oxaloacetate and unlabeled acetyl-CoA. |
| Isocitrate | M+1 | Isomer of citrate. |
| α-Ketoglutarate | M+1 | After one turn, the label can be lost as CO2 or retained. |
| Succinyl-CoA | M+1 / M+0 | Label can be lost in the α-ketoglutarate dehydrogenase step. |
| Fumarate | M+1 | The position of the label is informative of the cycle's directionality. |
| Malate | M+1 | Direct precursor to oxaloacetate. |
The carbon skeleton originating from aspartate is not confined to the TCA cycle. Intermediates like malate and oxaloacetate can be transported out of the mitochondria and enter cytosolic pathways. For example, oxaloacetate can be converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key step in gluconeogenesis, the reverse pathway of glycolysis. libretexts.org
By tracing the ¹³C from (3-¹³C) aspartate into PEP and subsequent glycolytic intermediates like 3-phosphoglycerate (B1209933) and glucose-6-phosphate, researchers can quantify the rate of gluconeogenesis. wikipedia.org This is particularly relevant in tissues like the liver and kidney. Furthermore, the glucose-6-phosphate produced can enter the Pentose Phosphate Pathway (PPP), a critical route for generating NADPH and precursors for nucleotide synthesis. khanacademy.orgnih.gov The appearance of ¹³C in PPP intermediates such as ribose-5-phosphate (B1218738) following administration of (3-¹³C) aspartate provides a direct measure of the carbon flux from anaplerotic sources into these biosynthetic pathways. researchgate.net
Assessment of Relative Metabolic Pathway Activity and Flux Ratios in Diverse Biological Systems
A significant advantage of 13C-MFA is its ability to determine the relative activity of converging or branching metabolic pathways. nih.gov By analyzing the mass isotopomer distributions in key metabolites, flux ratios can be calculated, offering a snapshot of metabolic regulation without needing to know absolute flux values.
Using DL-ASPARTIC ACID (3-13C) allows for the determination of several critical flux ratios. For instance, the labeling pattern in pyruvate (B1213749) and lactate (B86563) can help quantify the ratio of anaplerotic input (from aspartate) versus glycolytic input to the pyruvate pool. In cancer cells, this can reveal the balance between glucose and amino acid catabolism. nih.gov
Table 2: Example Flux Ratios Determined Using (3-13C) Aspartate Tracing
This table provides examples of metabolic flux ratios that can be quantitatively assessed using data from DL-ASPARTIC ACID (3-13C) tracer experiments in various biological contexts.
| Flux Ratio | Description | Biological Significance |
| Anaplerosis / TCA Cycle Flux | The rate of replenishing TCA intermediates relative to the rate of oxidative flux through the cycle. | Indicates the balance between energy production and biosynthetic precursor withdrawal. |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase | The ratio of pyruvate entering the TCA cycle as oxaloacetate versus as acetyl-CoA. | Reflects the cell's anaplerotic and oxidative needs. |
| Gluconeogenesis / Glycolysis | The relative flux of carbon moving from TCA intermediates back towards glucose versus from glucose to pyruvate. | Key indicator of metabolic state in tissues like the liver. |
Computational Modeling and Isotopic Non-Stationary Flux Analysis (INST-MFA) with DL-Aspartic Acid (3-13C)
While traditional 13C-MFA assumes the system is at both a metabolic and isotopic steady state, this is not always feasible, especially in complex systems like mammalian cells or plant tissues. frontiersin.orgd-nb.info Isotopic Non-Stationary 13C-Metabolic Flux Analysis (INST-MFA) overcomes this limitation by analyzing the transient labeling dynamics of metabolites over time, before an isotopic steady state is reached. nih.govfrontiersin.org
INST-MFA requires sampling at multiple time points during the tracer experiment to capture the rate at which different metabolite pools become labeled. nih.gov This dynamic data is then fitted to a more complex computational model that accounts for metabolite pool sizes and reaction kinetics, providing a highly resolved flux map. nih.govpnas.org Using DL-ASPARTIC ACID (3-13C) in an INST-MFA framework is particularly powerful. Because aspartate enters central metabolism directly, the labeling of TCA cycle intermediates is rapid, providing rich dynamic data in the early phases of the experiment. This approach can distinguish between metabolically active and inactive pools of metabolites and provide more accurate flux estimations, especially for pathways with slow turnover rates. nih.govfrontiersin.org The detailed time-course data obtained with (3-¹³C) aspartate enhances the precision of computational models, leading to a more robust quantification of cellular metabolism.
Investigations of Aspartic Acid Metabolism and Interconversion Pathways
Biosynthesis and Catabolism of Aspartate and Related Amino Acids
DL-Aspartic acid is a important precursor in the synthesis of pyrimidine (B1678525) nucleotides. nih.govnih.gov Isotopic labeling, a technique that tracks the movement of specific atoms through metabolic pathways, has been crucial in understanding this process. mdpi.comembopress.orgcreative-proteomics.com By using aspartate labeled with carbon-13 (¹³C), researchers can follow the carbon atoms from aspartate as they are incorporated into the pyrimidine ring structure. nih.govresearchgate.net
The synthesis of the pyrimidine ring begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase. oup.com Three of the carbon atoms and one nitrogen atom in the resulting pyrimidine ring are derived from aspartate. nih.gov Specifically, the N1, C4, C5, and C6 atoms of the pyrimidine ring originate from aspartate.
Stable isotope tracing studies have demonstrated that under certain conditions, such as hypoxia (low oxygen), the contribution of aspartate to pyrimidine synthesis is significantly increased. nih.govresearchgate.netpnas.org For instance, in cancer cells grown under hypoxic conditions, between 50% and 80% of pyrimidine precursors like orotate (B1227488) and UMP (uridine monophosphate) were derived from imported aspartate. nih.gov This highlights the critical role of aspartate in providing the necessary building blocks for nucleotide synthesis, which is essential for cell proliferation.
A schematic of aspartate's contribution to pyrimidine synthesis is presented below:
| Precursor | Contribution to Pyrimidine Ring |
| Aspartate | N1, C4, C5, C6 |
| Carbamoyl Phosphate | C2, N3 |
Aspartate is a central molecule in amino acid metabolism, serving as the starting point for the synthesis of several other amino acids. researchgate.netnih.gov In plants and microorganisms, aspartate is the precursor to a family of amino acids that includes four essential amino acids for humans: lysine, threonine, methionine, and isoleucine. nih.govwikipedia.org
The metabolic pathway that produces these amino acids is known as the aspartate pathway. This pathway begins with the phosphorylation of aspartate, a step that commits it to this synthetic route. The pathway then branches, with different enzymatic steps leading to the production of each specific amino acid.
In addition to the essential amino acids, aspartate is also a direct precursor for the non-essential amino acid asparagine. researchgate.netwikipedia.org The synthesis of asparagine from aspartate is a relatively simple reaction involving the transfer of an amino group, a process called amidation. wikipedia.org
Isotopic tracing studies have been instrumental in mapping out these pathways and understanding their regulation. tudelft.nl By supplying cells with ¹³C-labeled aspartate, scientists can track the incorporation of the labeled carbon atoms into the various downstream amino acids, providing a clear picture of the metabolic flow. isotope.com
The following table summarizes the amino acids derived from aspartate:
| Amino Acid | Classification |
| Lysine | Essential |
| Threonine | Essential |
| Methionine | Essential |
| Isoleucine | Essential |
| Asparagine | Non-Essential |
Aspartate is a highly versatile molecule that can be readily converted into other key metabolic intermediates through enzymatic reactions. The two main types of transformations that aspartate undergoes are transamination and deamination. rnlkwc.ac.inpharmaguideline.com
Transamination is a reversible reaction that involves the transfer of an amino group from an amino acid to a keto acid. pharmaguideline.comwikipedia.org In the case of aspartate, the enzyme aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), catalyzes the transfer of its amino group to α-ketoglutarate. ebi.ac.ukyoutube.com This reaction produces oxaloacetate and glutamate (B1630785). youtube.com This is a crucial link between amino acid metabolism and the citric acid cycle, as oxaloacetate is a key intermediate in the cycle. ebi.ac.uk
Deamination is the removal of an amino group from a molecule. rnlkwc.ac.inpharmaguideline.com Aspartate can be deaminated to form fumarate (B1241708), another intermediate of the citric acid cycle. This reaction provides a direct route for the carbon skeleton of aspartate to enter central carbon metabolism.
The use of isotopic tracers allows for the quantification of the rates of these reactions. By introducing ¹³C-labeled aspartate, researchers can measure the rate at which the labeled carbon appears in oxaloacetate, glutamate, and fumarate, providing valuable insights into the dynamics of these metabolic pathways. nih.gov
Chiral Differentiation of D- and L-Aspartate Metabolism Utilizing Isotopic Tracers
While L-aspartic acid is the form predominantly found in proteins, its chiral counterpart, D-aspartic acid, also plays important biological roles, particularly in the nervous and endocrine systems. mdpi.comnih.gov Isotopic tracers are essential tools for distinguishing the metabolic pathways of these two enantiomers. nih.gov
Studies using labeled D-aspartate have shown that it can be metabolized by the enzyme D-aspartate oxidase. This enzyme converts D-aspartate into oxaloacetate, which can then be utilized in the central metabolic pathways. nih.gov This metabolic route is distinct from the primary pathways of L-aspartate.
Furthermore, some organisms possess an enzyme called aspartate racemase, which can interconvert D- and L-aspartate. By using an isotopically labeled form of one enantiomer, the rate of its conversion to the other can be measured. This has been crucial in understanding the dynamics of D-aspartate levels in various tissues. nih.gov
Application in Specific Biological Systems Research
Cellular and Tissue Metabolism Studies
Renal Epithelial Cell Line Metabolism and Amino Acid Transport Mechanisms Investigated by DL-Aspartic Acid (3-13C)
Studies utilizing DL-Aspartic Acid (3-13C) in renal epithelial cell lines, such as the LLC-PK1/Cl4 line, have been instrumental in elucidating amino acid metabolism and transport mechanisms within the kidney. When these cells are incubated with DL-[3-13C]aspartic acid, the labeled carbon can be traced through various metabolic pathways using techniques like 13C-NMR spectroscopy.
Research has shown that aspartic acid is readily taken up and metabolized by these renal cells, giving rise to glycolytic products and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov The utilization of L-aspartic acid is notably rapid, with approximately 60% being metabolized within 30 minutes. nih.gov This metabolic activity includes the deamination of aspartic acid to form C-3-enriched oxaloacetate, a key intermediate in the TCA cycle. nih.gov Interestingly, a significant portion of this labeled oxaloacetate, around 40%, has been observed to reach the pyruvate (B1213749) pool, indicating a connection between amino acid metabolism and glycolysis. nih.gov
Furthermore, investigations into the transport mechanisms have revealed that the uptake of aspartic acid into these renal epithelial cells is a sodium-dependent process. nih.gov This is consistent with the known function of Na+-dependent amino acid transport systems in the kidney. nih.gov Specifically, the transport of D-aspartate has been shown to be a carrier-mediated process that allows the cell to accumulate the amino acid against a concentration gradient. nih.gov This transport system is preferentially located in the apical membrane of the cultured renal cells, which is analogous to the apical membrane of proximal tubular cells in the kidney. nih.gov The primary transporter responsible for the reabsorption of acidic amino acids like glutamate (B1630785) and aspartate from the tubule lumen is the high-affinity symporter EAAC1/EAAT3 (SLC1A1). abdominalkey.comnih.gov This transporter co-transports L-glutamate, L- or D-aspartate with Na+ and H+ into the cell in exchange for K+. abdominalkey.com
The metabolism of aspartate in the kidney is also linked to important physiological processes such as gluconeogenesis. frontiersin.org The conversion of pyruvate to aspartate can serve as a marker for renal gluconeogenic flux. frontiersin.org This is because the anaplerotic flux of pyruvate to oxaloacetate, a precursor for both aspartate and gluconeogenesis, is a key step in this pathway. frontiersin.org
| Key Finding | Experimental Observation | Implication |
| Rapid Aspartate Metabolism | 60% of L-aspartic acid is utilized by LLC-PK1/Cl4 cells within 30 minutes. nih.gov | Demonstrates the high metabolic activity for aspartate in renal epithelial cells. |
| TCA Cycle Integration | Labeled carbon from DL-[3-13C]aspartic acid is incorporated into TCA cycle intermediates. nih.gov | Highlights the role of aspartate as an anaplerotic substrate for the TCA cycle. |
| Link to Glycolysis | Approximately 40% of C-3-enriched oxaloacetate from aspartate enters the pyruvate pool. nih.gov | Reveals a significant metabolic flux from aspartate back to glycolytic intermediates. |
| Sodium-Dependent Transport | Aspartate uptake is a Na+-dependent process. nih.govnih.gov | Confirms the involvement of specific sodium-coupled transporters in renal amino acid reabsorption. |
| Apical Localization of Transporter | The acidic amino acid transport system is located on the apical membrane of LLC-PK1 cells. nih.gov | Mimics the polarized transport function of proximal tubule cells in the kidney. |
Astrocyte Metabolic Interplay with Neurons, Focusing on the Glutamate-Glutamine Cycle and Aspartate Turnover
The metabolic relationship between astrocytes and neurons is crucial for normal brain function, and DL-Aspartic Acid (3-13C) serves as a valuable tracer to investigate this interplay, particularly concerning the glutamate-glutamine cycle and aspartate metabolism.
In the brain, aspartate plays a significant role in various metabolic pathways. Studies using [U-13C]aspartate in cultured cortical astrocytes and cerebellar granule neurons have demonstrated that aspartate enters the tricarboxylic acid (TCA) cycle in both cell types. nih.gov This is evidenced by the appearance of labeled carbon in glutamate and, in astrocytes, glutamine. nih.gov This conversion is a key component of the metabolic trafficking between these two cell types.
A central aspect of this interplay is the glutamate-glutamine cycle, where glutamate released by neurons is taken up by astrocytes and converted to glutamine. This glutamine is then transported back to neurons to be converted back into glutamate. L-aspartate released from neurons connects with this cycle and is involved in glycolysis and ammonia detoxification in astrocytes. nih.gov
Interestingly, there are distinct differences in how astrocytes and cerebellar granule neurons handle aspartate. In astrocytes, acetyl-CoA derived from aspartate (via oxaloacetate and pyruvate) can re-enter the TCA cycle, a process referred to as "recycling." nih.gov This recycling pathway could not be detected in cerebellar granule neurons, suggesting a unique metabolic capability of astrocytes. nih.gov
Furthermore, the metabolism of aspartate is influenced by the availability of other energy substrates. For instance, the inhibition of glycolysis has been shown to reduce the uptake and metabolism of aspartate in both astrocytes and cerebellar granule neurons. nih.gov This indicates a close relationship between glucose and aspartate metabolism in these brain cells.
| Cell Type | Key Metabolic Feature of Aspartate | Significance |
| Astrocytes | Enters the TCA cycle, producing labeled glutamate and glutamine. nih.gov | Central role in the glutamate-glutamine cycle and neurotransmitter recycling. |
| "Recycling" of acetyl-CoA derived from aspartate back into the TCA cycle. nih.gov | Unique astrocytic pathway for carbon skeleton rearrangement and energy metabolism. | |
| Cerebellar Granule Neurons | Enters the TCA cycle, producing labeled glutamate. nih.gov | Aspartate serves as an anaplerotic substrate to replenish TCA cycle intermediates. |
| No detectable "recycling" of acetyl-CoA from aspartate. nih.gov | Highlights metabolic specialization and differences in carbon metabolism compared to astrocytes. |
Elucidation of Metabolic Phenotypes in Cultured Cells and Tissues using 13C-Aspartate Tracing
The use of 13C-labeled aspartate as a metabolic tracer is a powerful technique to uncover the metabolic phenotypes of various cultured cells and tissues. By tracking the distribution of the 13C label into different metabolites, researchers can infer the activity of specific metabolic pathways and identify alterations in metabolism associated with different physiological or pathological states.
For example, in cancer research, stable isotope tracing with compounds like [U-13C]-glucose has been used to investigate how metabolic pathways are rewired in cancer cells. While not directly using 13C-aspartate, these studies demonstrate the principle of using 13C-labeled substrates to trace carbon fate. For instance, in breast cancer cells, the knockout of the N-acetyltransferase 1 (NAT1) gene was shown to decrease the 13C enrichment of TCA cycle intermediates derived from [U-13C]-glucose, including 13C-labeled citrate, isocitrate, α-ketoglutarate, fumarate (B1241708), and malate (B86768). mdpi.com Concurrently, there were statistically significant decreases in [13C]-aspartic acid and -glutamic acid in the NAT1 knockout cells. mdpi.com This indicates a reduced flux of glucose-derived carbons into the TCA cycle and subsequent amino acid synthesis, highlighting a shift in the metabolic phenotype of these cells.
The general approach of using 13C-labeled tracers allows for the determination of relative pathway activities and qualitative changes in pathway contributions. nih.gov By analyzing the labeling patterns of metabolites downstream of the initial tracer, researchers can create a roadmap to interpret the metabolic state of the cells. nih.gov For instance, the M+3 isotopologue of malate, aspartate, and fumarate derived from 13C6-glucose can be indicative of pyruvate anaplerosis, a key metabolic pathway. nih.gov
This methodology is not limited to cancer research and can be applied to a wide range of biological questions. For example, it has been used to study the effects of metabolic shifts on the commitment of nutrients to cell-membrane glycans. nih.gov By tracing 13C-glucose into the monosaccharides of cell-membrane glycans, researchers can understand how changes in glucose metabolism affect glycosylation, a process often altered in disease. nih.gov
| Research Area | Application of 13C Tracing | Key Insights Gained |
| Cancer Metabolism | Tracing [U-13C]-glucose to TCA cycle intermediates and amino acids in NAT1 knockout breast cancer cells. mdpi.com | Revealed decreased flux into the TCA cycle and reduced synthesis of aspartate and glutamate, indicating a metabolic shift. mdpi.com |
| General Metabolic Phenotyping | Using 13C-labeled tracers to determine relative pathway activities and nutrient contributions. nih.gov | Provides a qualitative and sometimes quantitative understanding of cellular metabolism and pathway utilization. nih.gov |
| Glycobiology | Following the incorporation of 13C from 13C-glucose into cell-membrane glycans. nih.gov | Allows for the study of how metabolic changes impact the synthesis and composition of important cell surface molecules. nih.gov |
Microbial Systems Biology and Biotechnology Applications
Carbon Flux Analysis in Industrial Fermentation Processes for Amino Acid and Biomolecule Production
DL-Aspartic Acid (3-13C) is a valuable tool for metabolic flux analysis in industrial fermentation processes. By introducing this labeled substrate into a microbial culture, researchers can trace the flow of carbon atoms through the intricate network of metabolic pathways. This information is critical for understanding and optimizing the production of valuable biomolecules, such as amino acids.
The core principle of 13C-metabolic flux analysis involves feeding a 13C-labeled substrate to microorganisms and then measuring the distribution of the 13C isotopes in the resulting metabolites, particularly protein-bound amino acids. The specific labeling patterns in these amino acids provide a detailed record of the metabolic routes taken by the carbon atoms. This data, in conjunction with a stoichiometric model of the organism's metabolism, allows for the calculation of intracellular metabolic fluxes.
This technique has been successfully applied to various microorganisms used in industrial biotechnology. For example, in Corynebacterium glutamicum, a bacterium widely used for the production of amino acids like lysine and glutamate, 13C-flux analysis has been instrumental in identifying metabolic bottlenecks and guiding genetic engineering strategies to improve production yields. By understanding how carbon from substrates like glucose or, hypothetically, aspartate is partitioned between growth, energy production, and product synthesis, researchers can rationally design strains with enhanced production capabilities.
While specific studies detailing the use of DL-Aspartic Acid (3-13C) in industrial fermentation were not prevalent in the search results, the principles of carbon flux analysis are directly applicable. Aspartate is a key precursor for the synthesis of several other amino acids, including lysine, threonine, methionine, and isoleucine. Therefore, tracing the fate of 13C from aspartate would provide direct insights into the fluxes through these important biosynthetic pathways.
| Application | Methodology | Potential Insights |
| Amino Acid Production | Introduce DL-Aspartic Acid (3-13C) as a tracer in microbial fermentation. | Determine the flux from aspartate to other amino acids of the aspartate family (lysine, threonine, methionine). |
| Metabolic Engineering | Analyze 13C labeling patterns in amino acids and other metabolites. | Identify rate-limiting steps and competing pathways in the production of a target biomolecule. |
| Process Optimization | Compare metabolic fluxes under different fermentation conditions (e.g., substrate, oxygen levels). | Optimize process parameters to channel more carbon towards the desired product. |
Understanding Metabolic Adaptations and Pathways in Diverse Microorganisms (e.g., Mycobacterium, Bacillus, E. coli)
DL-Aspartic Acid (3-13C) can be employed to investigate the metabolic adaptations and unique biochemical pathways present in a wide range of microorganisms. Each species possesses a distinct metabolic network tailored to its specific environment and lifestyle. Isotopic tracers like 13C-aspartate are crucial for mapping these networks and understanding how they function.
In the context of pathogenic bacteria like Mycobacterium tuberculosis, understanding metabolism is key to developing new therapeutic strategies. This bacterium can survive for long periods within the human host by adapting its metabolism to the available nutrient sources. Tracing studies with 13C-labeled substrates can reveal which pathways are essential for survival and persistence, making them potential drug targets. For instance, aspartate metabolism is connected to the TCA cycle, which has been shown to be crucial for M. tuberculosis during infection.
For well-studied model organisms like Escherichia coli and Bacillus subtilis, which are workhorses of biotechnology, 13C-flux analysis continues to provide deeper insights into their physiology. These studies can reveal novel metabolic capabilities and regulatory mechanisms. For example, by tracing the fate of 13C-aspartate, researchers could investigate the regulation of the aspartate family amino acid biosynthetic pathways under different growth conditions.
The general workflow for these studies involves growing the microorganism on a medium containing the 13C-labeled substrate. After a period of growth, cellular metabolites, particularly amino acids from protein hydrolysates, are extracted and their isotopic labeling patterns are analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used to deduce the flow of carbon through the metabolic network.
| Microorganism | Research Focus | Potential Application of DL-Aspartic Acid (3-13C) |
| Mycobacterium tuberculosis | Identifying essential metabolic pathways for survival in the host. | Tracing the role of aspartate in anaplerosis and amino acid biosynthesis during infection. |
| Bacillus subtilis | Understanding metabolic regulation and stress responses. | Investigating how aspartate metabolism is altered in response to environmental changes. |
| Escherichia coli | Optimizing metabolic pathways for biotechnological production. | Quantifying the flux from aspartate to commercially important amino acids. |
: Plant Physiology and Carbon Assimilation
The stable isotope-labeled compound DL-ASPARTIC ACID (3-13C) serves as a critical tracer in elucidating fundamental processes in plant physiology, particularly concerning carbon and nitrogen metabolism. Its use allows researchers to track the metabolic fate of aspartate and the carbon atoms within its structure, providing detailed insights into uptake, transport, and biosynthetic pathways.
Root Uptake and Translocation of Inorganic Carbon and its Incorporation into Aspartate
Research utilizing carbon isotopes has shed light on the capacity of plant roots to absorb and assimilate inorganic carbon from the soil. In studies with Arabidopsis thaliana, 13C-labeled bicarbonate supplied to the root system was shown to be assimilated into various organic molecules, including aspartic acid. nih.gov This demonstrates that roots can fix inorganic carbon, with aspartic acid being one of the initial products of this fixation.
The translocation of this newly fixed carbon from the roots to other parts of the plant is a key aspect of this process. Fluxomic studies have detected 13C-labeled aspartic acid in the xylem sap of plants whose roots were supplied with 13C-bicarbonate. nih.gov The presence of labeled aspartate in the xylem, the primary water-conducting tissue that moves substances from the roots to the shoots, confirms that carbon assimilated in the roots is transported upwards for use in other plant organs. nih.gov While the majority of the transported carbon is ultimately found in sucrose in the phloem, the detection of labeled aspartic acid in the xylem is a direct indicator of its role as a transport molecule for root-assimilated carbon. nih.gov
Table 1: Concentration of 13C-Labeled Aspartic Acid in Plant Vascular Tissues After Root Application of 13C-Bicarbonate
| Vascular Tissue | Concentration of 13C-Aspartic Acid (nM) | Fold Increase vs. Control |
|---|---|---|
| Xylem Sap | 0.06 | 3x |
Photosynthetic Carbon Partitioning and Transport to Sink Organs as Traced by Labeled Aspartate
Understanding how photosynthetically fixed carbon is distributed—or partitioned—among different plant organs is crucial for studying plant growth and development. Isotope labeling experiments, often involving the introduction of 13CO2 to source leaves, are a primary method for tracing the movement of photoassimilates to non-photosynthetic "sink" organs like roots, fruits, and developing leaves. researchgate.netnih.govresearchgate.net
Nitrogen Assimilation and Amino Acid Biosynthesis in Plant Species
Aspartate is a central molecule in plant nitrogen metabolism, standing at the crossroads of carbon and nitrogen assimilation. mdpi.comnih.gov It serves as the primary precursor for a family of essential amino acids that plants can synthesize but that many animals must obtain from their diet. nih.govresearchgate.netyoutube.com This pathway, originating from aspartate, leads to the production of lysine, methionine, threonine, and isoleucine. nih.govresearchgate.netresearchgate.net
The use of DL-ASPARTIC ACID (3-13C) allows for precise tracing of the carbon skeleton from aspartate as it is modified and incorporated into these downstream amino acids. nih.gov The first committed step in this biosynthetic pathway is the phosphorylation of aspartate by the enzyme aspartate kinase. nih.govresearchgate.net Subsequent enzymatic steps then branch off to form the different amino acids. youtube.comresearchgate.net These pathways are tightly regulated, often through allosteric feedback by the final amino acid products on the initial enzymes. nih.gov Studies using labeled aspartate help to elucidate these complex regulatory networks and to understand how plants balance the production of these vital amino acids with other metabolic needs. nih.govnih.gov
Table 2: Essential Amino Acids Derived from the Aspartate Pathway in Plants
| Amino Acid | Key Branch-Point Enzyme | Metabolic Role |
|---|---|---|
| Lysine | Dihydrodipicolinate Synthase | Protein synthesis researchgate.netresearchgate.net |
| Methionine | Cystathionine gamma-Synthase | Protein synthesis, precursor to S-adenosyl methionine nih.govresearchgate.net |
| Threonine | Homoserine Dehydrogenase, Threonine Synthase | Protein synthesis, can be catabolized to produce isoleucine nih.govresearchgate.net |
| Isoleucine | Threonine Deaminase | Protein synthesis nih.govresearchgate.netresearchgate.net |
: Neurochemical Pathways and Neurotransmitter Turnover Studies (Focus on Carbon Flow Dynamics)
In neuroscience, DL-ASPARTIC ACID (3-13C) is an invaluable tool for investigating the intricate metabolic pathways within the brain. By tracing the 13C label, scientists can map the flow of carbon atoms from aspartate into key neurotransmitters and other metabolites, revealing the dynamics of synthesis, release, and recycling in different neural cell types.
Tracing Aspartate-Derived Carbon into Neurotransmitters and Related Metabolites in Neural Tissues
Aspartate plays several key roles in the brain: it is a putative neurotransmitter itself, a precursor for other molecules, and a participant in cellular energy metabolism. nih.govnih.gov When cultured neural cells are supplied with [U-13C]aspartate, the labeled carbon atoms can be tracked as they are incorporated into other compounds. nih.govnih.gov
Studies have shown that both neurons and astrocytes readily take up and metabolize aspartate. nih.govnih.gov The 13C label from aspartate is prominently found in glutamate and glutamine, two critical components of the glutamate-glutamine cycle, which is fundamental to excitatory neurotransmission. nih.govnih.gov This demonstrates that aspartate carbon can enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, to be used for the synthesis of these neurotransmitters. nih.gov Furthermore, astrocytes have been observed to release 13C-labeled lactate (B86563), citrate, and alanine into the culture medium after metabolizing [U-13C]aspartate, indicating that aspartate contributes to a wide range of metabolic products that can be exchanged between neural cells. nih.gov The ability to trace these conversions provides a dynamic view of neurotransmitter synthesis and turnover. nih.gov
Table 3: 13C-Labeled Metabolites Detected in Neural Cell Cultures After Incubation with [U-13C]Aspartate
| Metabolite | Cell Type(s) Detected In | Metabolic Significance |
|---|---|---|
| Glutamate | Astrocytes, Neurons | Major excitatory neurotransmitter, TCA cycle intermediate nih.gov |
| Glutamine | Astrocytes | Precursor for glutamate and GABA, part of glutamate-glutamine cycle nih.govnih.gov |
| Lactate | Astrocytes, Neurons (released into medium) | Energy substrate, product of glycolysis nih.govnih.gov |
| Citrate | Astrocytes (released into medium) | TCA cycle intermediate nih.gov |
| Alanine | Astrocytes (released into medium) | Amino acid involved in glucose-alanine cycle nih.gov |
Mechanistic Enzymology and Reaction Pathway Elucidation
Investigation of Enzyme-Catalyzed Reactions Involving Aspartate as a Substrate or Catalytic Residue
DL-Aspartic Acid (3-13C) is instrumental in studying the kinetics and mechanisms of enzymes where aspartate is a key player. One powerful technique is the measurement of kinetic isotope effects (KIEs). The 13C-KIE, which is the ratio of the reaction rate of the unlabeled (12C) substrate to the 13C-labeled substrate, can provide critical information about the rate-limiting step of a reaction.
Furthermore, the pH dependence of the kinetic isotope effect can reveal information about the protonation states of key residues in the enzyme's active site, such as the pyridine (B92270) nitrogen of the pyridoxal (B1214274) 5'-phosphate cofactor.
| Enzyme Studied | Isotopic Label | Technique | Key Finding |
| Aspartate β-decarboxylase | 13C at the carboxyl group | Kinetic Isotope Effect | The decarboxylation step is not entirely rate-limiting, indicating other steps influence the overall reaction rate. |
Determination of Stereochemical Courses in Biochemical Transformations using DL-Aspartic Acid (3-13C)
Enzymatic reactions are often highly stereospecific, meaning they proceed with a particular three-dimensional orientation of the substrate and produce a product with a specific stereochemistry. DL-Aspartic Acid (3-13C) can be a valuable probe for elucidating the stereochemical course of enzymatic reactions. The C3 position of aspartic acid is a prochiral center, meaning it can be converted into a chiral center in a single chemical step.
By using stereospecifically labeled (3R)- or (3S)-[3-13C]aspartic acid, or by analyzing the stereochemistry of the product formed from DL-Aspartic Acid (3-13C), it is possible to determine whether an enzyme removes or replaces a substituent at the C3 position with retention or inversion of configuration. This information is crucial for understanding the geometry of the enzyme's active site and the mechanism of catalysis.
For instance, in a reaction where a group is added to the C3 position of aspartate, the use of DL-Aspartic Acid (3-13C) followed by NMR analysis of the resulting product can reveal the stereospecificity of the addition. The coupling patterns and chemical shifts of the 13C-labeled carbon and adjacent protons in the NMR spectrum can be used to deduce the relative stereochemistry of the newly formed chiral center.
Characterization of Carbon Redistribution Patterns During Enzymatic Processes
Understanding how carbon atoms are rearranged during metabolic processes is fundamental to systems biology and the study of metabolic diseases. DL-Aspartic Acid (3-13C) serves as a tracer to map the flow of carbon through metabolic pathways. When cells are supplied with DL-Aspartic Acid (3-13C), the labeled carbon atom can be incorporated into various other metabolites. By analyzing the distribution of the 13C label in these downstream products, researchers can delineate the active metabolic routes.
For example, the metabolism of [U-13C]aspartate (uniformly labeled with 13C) has been studied in cultured brain cells to understand how aspartate contributes to the tricarboxylic acid (TCA) cycle. Through 13C NMR spectroscopy of cell extracts, it was observed that the carbon skeleton of aspartate is incorporated into other key metabolites like glutamate (B1630785) and glutamine, demonstrating its entry into the TCA cycle.
The labeling patterns observed in these metabolites can be complex and highly informative. For instance, the detection of specific isotopomers (molecules that differ only in their isotopic composition) of glutamate can reveal the relative contributions of different enzymatic pathways to its synthesis. This level of detail is crucial for constructing accurate metabolic models and for identifying potential targets for therapeutic intervention.
Positional 13C enrichment analysis of aspartate itself can also be used to determine the in vivo activity of key enzymes in carbon assimilation, such as phosphoenolpyruvate (B93156) carboxylase (PEPC) and ribulose-1,5-bisphosphate carboxylase/oxygenase (RUBISCO). By tracking the incorporation of 13CO2 into specific carbon positions of aspartate, the relative fluxes through these two important carboxylating enzymes can be quantified.
| Cell Type | Labeled Substrate | Analytical Technique | Major Finding |
| Cultured cortical astrocytes | [U-13C]aspartate | 13C NMR Spectroscopy | Aspartate enters the TCA cycle, and its carbon is incorporated into glutamate and glutamine. |
| Cultured cerebellar granule neurons | [U-13C]aspartate | 13C NMR Spectroscopy | Aspartate enters the TCA cycle, but "recycling" of its carbon skeleton back into the cycle is not detected. |
Q & A
Q. How can isotopic labeling at the C3 position of DL-aspartic acid be optimized for metabolic flux analysis?
Methodological Answer: Isotopic labeling efficiency depends on synthetic pathways. For DL-aspartic acid (3-13C), enzymatic transamination or chemical synthesis using 13C-enriched precursors (e.g., 13C-labeled oxaloacetate) can be employed. Purity validation via NMR (e.g., 13C-NMR at 100.6 MHz) is critical to confirm isotopic incorporation at the C3 position and exclude unlabeled byproducts . Parallel optimization of reaction conditions (pH, temperature) and purification via ion-exchange chromatography ensures ≥99% isotopic purity, as referenced in isotopic labeling protocols for amino acids .
Q. What characterization techniques are essential for verifying the structural integrity of DL-aspartic acid (3-13C)?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Confirm thermal stability up to 300°C, as decomposition above this temperature releases CO2 and NOx, which can interfere with downstream analyses .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C3(13C)H7NO4) and isotopic enrichment ratio .
- Polarimetry: DL-aspartic acid’s racemic mixture should exhibit no optical activity, distinguishing it from enantiopure L- or D-forms .
Q. How does the solubility of DL-aspartic acid (3-13C) in aqueous vs. organic solvents impact experimental design?
Methodological Answer: DL-aspartic acid (3-13C) is sparingly soluble in cold water (1.6 g/L at 20°C) but dissolves readily in hot water (50 g/L at 80°C) due to temperature-dependent zwitterionic dissociation . For organic-phase reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents. Solubility profiles must be pre-calibrated to avoid precipitation during kinetic studies or NMR sample preparation .
Advanced Research Questions
Q. How can discrepancies in metabolic flux data using DL-aspartic acid (3-13C) be resolved?
Methodological Answer: Contradictions often arise from isotopic scrambling or incomplete isotopic equilibration. To mitigate this:
- Use time-resolved 13C-NMR to track label redistribution in metabolic intermediates (e.g., citrate cycle intermediates).
- Validate flux models with in vitro enzyme assays (e.g., aspartate transaminase activity) to confirm pathway-specific labeling patterns .
- Cross-reference with mass isotopomer distribution analysis (MIDA) to quantify isotopic dilution effects .
Q. What strategies are effective for studying the thermal degradation pathways of DL-aspartic acid (3-13C)?
Methodological Answer:
- Pyrolysis-GC/MS: Identify decomposition products (e.g., maleic anhydride, NH3) at temperatures >300°C .
- Isothermal TGA-FTIR: Monitor real-time CO2 and NOx release profiles under controlled atmospheres (N2 vs. O2) to differentiate oxidative vs. non-oxidative degradation .
- Kinetic Modeling: Apply Arrhenius equations to predict degradation rates under storage or reaction conditions .
Q. How can DL-aspartic acid (3-13C) be utilized in advanced NMR studies of protein dynamics?
Methodological Answer: Incorporate 13C-labeled aspartic acid into protein expression media for site-specific isotopic labeling. Key applications include:
- Relaxation Dispersion NMR: Probe millisecond-timescale conformational changes in aspartate-rich regions (e.g., enzyme active sites).
- CEST (Chemical Exchange Saturation Transfer): Detect low-population excited states in aspartate-containing peptides .
- Cross-labeling Validation: Pair with 15N or 2H labels to reduce signal overlap in multi-dimensional experiments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on DL-aspartic acid’s reactivity with metal ions?
Methodological Answer: Discrepancies in metal-binding studies (e.g., Mg2+ vs. Ca2+ affinity) may stem from pH-dependent coordination. To resolve:
- Perform potentiometric titrations under controlled ionic strength (I = 0.1 M KCl) to determine stability constants for Mg-DL-aspartate complexes .
- Use EXAFS (Extended X-ray Absorption Fine Structure): Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in solution vs. crystalline states .
- Replicate studies using standardized buffers (e.g., Tris-HCl vs. phosphate) to isolate pH effects .
Experimental Design Considerations
Q. What precautions are critical when handling DL-aspartic acid (3-13C) in anaerobic microbial cultures?
Methodological Answer:
- Redox Buffering: Add dithiothreitol (DTT) or cysteine-HCl to maintain reducing conditions and prevent oxidation of the labeled carboxyl group .
- Sterile Filtration: Avoid autoclaving, as heat accelerates racemization and isotopic scrambling .
- Metabolite Quenching: Use cold methanol-water (60:40 v/v) to arrest metabolic activity without degrading 13C-labeled aspartate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
